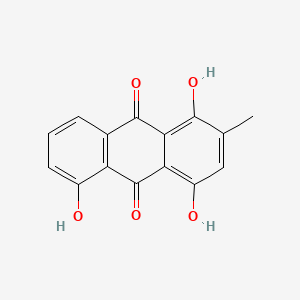

Funiculosin

Description

Islandicin has been reported in Talaromyces islandicus, Talaromyces funiculosus, and other organisms with data available.

see also a pyridone cpd called funiculosin; structure

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFHNVHRVKQQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197214 | |

| Record name | Funiculosin (anthraquinone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-56-2 | |

| Record name | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Funiculosin (anthraquinone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islandicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Funiculosin (anthraquinone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trihydroxy-2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLANDICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a naturally occurring anthraquinone commonly known as Islandicin. This document consolidates key data on its physicochemical characteristics, spectral properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development efforts.

Chemical Properties

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, or Islandicin, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₀O₅. It belongs to the class of anthraquinones, which are characterized by a 9,10-dioxoanthracene core. The structure of Islandicin features three hydroxyl groups and one methyl group attached to this core, which significantly influence its chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of Islandicin is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 1,4,5-Trihydroxy-2-methylanthracene-9,10-dione | PubChem |

| Common Name | Islandicin | PubChem |

| CAS Number | 476-56-2 | Guidechem[1] |

| Molecular Formula | C₁₅H₁₀O₅ | PubChem[2][3] |

| Molecular Weight | 270.24 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 270.05283 Da | PubChem[2] |

| Appearance | Orange needles or powder | N/A |

| Melting Point | 218-220 °C | N/A |

| XLogP3-AA (Predicted) | 3.3 | Guidechem[1] |

| Hydrogen Bond Donor Count | 3 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 5 | Guidechem[1] |

| Topological Polar Surface Area | 94.8 Ų | Guidechem[1] |

Spectral Data

The structural elucidation of Islandicin is supported by various spectroscopic techniques. The following sections summarize its key spectral features.

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 271.06011 | 154.8 |

| [M+Na]⁺ | 293.04205 | 166.4 |

| [M-H]⁻ | 269.04555 | 157.9 |

| [M]⁺ | 270.05228 | 156.2 |

Data sourced from PubChem[2]

Expected ¹H NMR Resonances:

-

Aromatic protons on the substituted and unsubstituted rings.

-

A singlet for the methyl group protons.

-

Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Resonances:

-

Signals for the carbonyl carbons in the quinone ring.

-

Signals for the aromatic carbons, including those bearing hydroxyl and methyl groups.

-

A signal for the methyl carbon.

The IR spectrum of Islandicin would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretching (hydroxyl) | 3200-3600 (broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-2960 |

| C=O stretching (quinone) | 1630-1680 |

| C=C stretching (aromatic) | 1450-1600 |

| C-O stretching (hydroxyl) | 1000-1260 |

Synthesis and Experimental Protocols

The total synthesis of Islandicin has been achieved through various routes, with the Diels-Alder reaction being a prominent strategy.

Synthetic Workflow: Diels-Alder Approach

A common synthetic strategy involves the cycloaddition of a substituted benzoquinone with a suitable diene, followed by aromatization to form the anthraquinone core.

References

A Technical Guide to the Physicochemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione belongs to the diverse family of polyhydroxyanthraquinones, a class of compounds known for their wide range of chemical and biological activities. Anthraquinones are characterized by a tricyclic aromatic skeleton and are found in various natural sources, including plants, fungi, and lichens. They are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide aims to provide a detailed account of the physicochemical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, drawing upon data from closely related analogs to build a comprehensive profile.

Physicochemical Properties

Due to the scarcity of direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, the following table presents a comparative summary of the known physicochemical properties of two closely related and well-documented isomers: 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin) and 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin). These compounds provide a valuable reference for predicting the behavior of the target molecule.

| Property | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin) | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin) | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Predicted) |

| IUPAC Name | 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione[1] | 1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione[2] | 1,4,5-trihydroxy-2-methyl-9,10-anthracenedione |

| CAS Number | 476-43-7[1] | 17526-15-7[2] | Not Available |

| Molecular Formula | C₁₅H₁₀O₆[1] | C₁₆H₁₂O₆[2] | C₁₅H₁₀O₅ |

| Molecular Weight | 286.24 g/mol [1] | 300.26 g/mol [2] | 270.24 g/mol |

| Melting Point | Data not available | Data not available | Predicted to be a high-melting solid |

| Boiling Point | Data not available | Data not available | Predicted to decompose at high temperatures |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone and concentrated sulfuric acid. | Data not available; likely similar to other polyhydroxyanthraquinones. | Predicted to have low water solubility and good solubility in polar organic solvents. |

| pKa | Data not available | Data not available | The phenolic hydroxyl groups are expected to be weakly acidic. |

| Appearance | Yellow solid | Data not available | Likely a colored solid (yellow to orange-red). |

| XLogP3 | 2.9[1] | 3.2[2] | Predicted to be in a similar range. |

Experimental Protocols

The following are general experimental protocols for the synthesis, purification, and characterization of trihydroxy-methyl-anthraquinones. These methods are representative of those used in the study of this class of compounds.

A common method for the synthesis of substituted anthraquinones is the Friedel-Crafts acylation reaction between a phthalic anhydride derivative and a substituted benzene, followed by cyclization.[3]

-

Reaction: Condensation of a dimethoxy-phthalic anhydride with a cresol in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[3]

-

Cyclization: The resulting benzoyl-benzoic acid is then dehydrated using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to yield the anthraquinone core.[3]

-

Demethylation: The methoxy groups are subsequently demethylated to hydroxyl groups, often using reagents like boron tribromide or hydrobromic acid.

Purification of the synthesized or isolated anthraquinone is typically achieved through a combination of the following techniques:

-

Extraction: The crude product can be extracted from the reaction mixture using an appropriate organic solvent like dichloromethane.[4][5]

-

Column Chromatography: Flash column chromatography using silica gel or reversed-phase C18 material is a standard method for separating the target compound from byproducts and unreacted starting materials.[4][5] A gradient elution system, for example, with acetone/water, can be employed.[4]

-

Recrystallization: The purified compound can be further refined by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.

The melting point is a crucial indicator of purity. It is determined using a standard melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO, chloroform) is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature and observing for dissolution.

-

UV-Visible (UV-Vis) Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum shows absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structural elucidation.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis.[6]

Biological Activity of Trihydroxy-methyl-anthraquinones

While specific biological data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is not available, the broader class of trihydroxy-methyl-anthraquinones has been reported to exhibit a range of biological activities. These compounds are of interest for their potential therapeutic applications.

-

Anticancer Activity: Many anthraquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] For example, some have shown cytotoxicity against breast cancer and lung cancer cell lines.[7] The mechanisms of action can include the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: Several anthraquinones have been shown to possess antibacterial and antifungal properties.[7] For instance, damnacanthal and nordamnacanthal, which are structurally related, have exhibited antifungal activity.[7]

-

Antiplasmodial and Antituberculosis Activity: Some anthraquinones have been evaluated for their activity against Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis.[7]

-

Enzyme Inhibition: Certain anthraquinones have been found to inhibit specific enzymes, which can be a mechanism for their therapeutic effects.

The biological activities of these compounds are often linked to their ability to intercalate with DNA, generate reactive oxygen species, and interact with various cellular proteins.

Visualizations

References

- 1. 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | C15H10O6 | CID 10148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | C16H12O6 | CID 12444971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Obscure: A Technical Guide to the Natural Sources of Anthraquinones Structurally Related to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

An extensive investigation into the natural occurrence of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione reveals a significant finding: this specific anthraquinone isomer is not a currently known or documented natural product. Scientific literature and chemical databases do not point to any plant, fungus, or other organism that produces this precise molecule. However, a number of structurally similar tri- and tetrahydroxy-methylanthraquinones have been isolated from a variety of natural sources, primarily of fungal origin. This technical guide provides an in-depth overview of these closely related, naturally occurring analogues, with a focus on their sources, isolation protocols, and biosynthetic origins, catering to researchers, scientists, and drug development professionals.

This document will delve into the known natural sources of key structural analogues, present quantitative data where available, and outline the experimental methodologies for their extraction and purification. Furthermore, the general biosynthetic pathway for fungal anthraquinones will be illustrated to provide a broader context for the biogenesis of these compounds.

Structurally Related Natural Anthraquinones

While the target molecule remains elusive in nature, several other isomers and closely related compounds have been identified. The following sections detail the most relevant of these, providing a valuable resource for researchers interested in this class of molecules.

Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)

Cynodontin is a prominent and well-studied anthraquinone that is structurally very similar to the target compound, featuring an additional hydroxyl group at the C-8 position.

Natural Sources: Cynodontin is primarily produced by various species of fungi. It has been notably isolated from:

-

Drechslera avenae (a pathotype specific to Avena sterilis)[1]

-

Helminthosporium species[2]

-

The mangrove strain of Aspergillus glaucus HB1-19[3]

-

Pyrenophora dematioidea[4]

-

Setophoma terrestris[4]

Quantitative Data: A satisfactory yield of cynodontin was reported from cultures of Drechslera avenae when incubated for 20-60 days at temperatures between 20 and 27°C[1].

| Compound | Source Organism | Yield/Concentration | Reference |

| Cynodontin | Drechslera avenae | Satisfactory yield (specifics not quantified) | [1] |

1,4,6-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione

This anthraquinone derivative, which features a methoxy group at C-2 instead of a hydroxyl group and a different substitution pattern on the second aromatic ring, has been isolated from a marine-derived fungus.

Natural Sources:

-

The mangrove endophytic fungus Halorosellinia sp. (strain No. 1403), isolated from the decayed woody tissue of the mangrove tree Kandelia candel[5][6].

Quantitative Data: Specific yield data for this compound is not readily available in the cited literature.

1,2,5-Trihydroxy-7-methyl-9,10-anthraquinone

This isomer, with a different hydroxylation pattern, has been identified from a marine-derived Aspergillus species.

Natural Sources:

-

The mycelial extract of Aspergillus terreus (strain DTO 403-C9), isolated from the leaves of an unidentified mangrove tree[5].

Quantitative Data: The literature reporting the isolation of this compound does not provide specific quantitative yields.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication of scientific findings. Below are generalized and specific protocols for the extraction and isolation of anthraquinones from fungal sources, based on the available literature.

General Protocol for Fungal Culture and Extraction

This protocol is a composite of methods described for the cultivation of endophytic fungi and the extraction of their secondary metabolites[7].

-

Fungal Isolation and Cultivation:

-

Isolate endophytic fungi from surface-sterilized plant tissues (e.g., leaves, bark) on a suitable medium such as Potato Dextrose Agar (PDA).

-

For secondary metabolite production, cultivate the isolated fungus in a larger scale on a solid substrate (e.g., rice medium) or in liquid culture (e.g., Potato Dextrose Broth, PDB) for a specified period (typically 2-4 weeks) at a controlled temperature (e.g., 25-28°C) under static or shaking conditions.

-

-

Extraction of Anthraquinones:

-

Harvest the fungal biomass and the culture medium.

-

If using a solid culture, dry and pulverize the fungal biomass and substrate.

-

Perform a solvent extraction using a non-polar to medium-polarity solvent such as ethyl acetate. This is typically done by maceration and repeated several times to ensure complete extraction.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Specific Protocol for Cynodontin Isolation from Drechslera avenae

The following is a descriptive protocol based on the information provided for the isolation of cynodontin[1].

-

Cultivation: Culture a specific pathotype of Drechslera avenae on a suitable growth medium. The optimal conditions for cynodontin accumulation are incubation for 20-60 days at a temperature range of 20-27°C.

-

Isolation: After the incubation period, the red pigment (cynodontin) that has accumulated in the culture is isolated. The specific extraction and purification steps are not detailed in the abstract but would typically involve solvent extraction of the fungal biomass and/or culture medium, followed by chromatographic purification techniques such as column chromatography or preparative thin-layer chromatography to obtain the pure compound.

Biosynthesis of Fungal Anthraquinones

Fungal anthraquinones are typically biosynthesized via the polyketide pathway[8]. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclizations and aromatizations to form the characteristic tricyclic anthraquinone scaffold.

General Polyketide Pathway for Anthraquinone Biosynthesis

The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) enzyme. The general steps are as follows:

-

Chain Assembly: An acetyl-CoA starter unit is extended by seven malonyl-CoA extender units, forming an octaketide chain.

-

Cyclization and Aromatization: The highly reactive poly-β-keto intermediate is folded into a specific conformation within the PKS enzyme complex, which then catalyzes intramolecular aldol condensations to form the aromatic rings.

-

Tailoring Reactions: After the core anthraquinone scaffold is formed, it can be further modified by various tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, to produce the diverse array of naturally occurring anthraquinone derivatives.

Below is a Graphviz diagram illustrating the general flow of the fungal polyketide pathway leading to a basic anthraquinone structure.

Caption: General workflow for the biosynthesis of fungal anthraquinones via the polyketide pathway.

Conclusion

References

- 1. Cynodontin: a fungal metabolite with antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: Synthesis of cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of species of Helminthosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | C15H10O6 | CID 10148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1)H and (13)C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Endophytic Fungi from Syzygium cumini Linn and Investigation of Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on Islandicin, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene. They are widely distributed in nature, found in various plants, fungi, lichens, and insects. Many anthraquinones, including Islandicin, have been recognized for their significant therapeutic potential. Islandicin's chemical structure, characterized by a tricyclic aromatic system with hydroxyl and methyl substitutions, underpins its diverse biological functions. This guide will delve into the key biological activities of Islandicin, presenting a technical overview for scientific and research applications.

Anticancer Activity

The cytotoxic effects of Islandicin and its analogs against various cancer cell lines have been a primary focus of research. Anthraquinones, as a class of compounds, are known to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular processes like protein and nucleic acid synthesis.[1]

Quantitative Data

While specific IC50 values for Islandicin are not extensively reported in the readily available literature, studies on closely related anthraquinone derivatives provide insights into the potential potency of this compound class. For instance, various synthetic anthraquinone derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[1]

Table 1: Cytotoxicity of Selected Anthraquinone Derivatives (for comparative purposes)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anthraquinone Derivative 34 | K562 (Leukemia) | 2.17 | [1] |

| Anthraquinone Derivative 35 | K562 (Leukemia) | 2.35 | [1] |

| Anthraquinone Derivative 36 | HeLa (Cervical Cancer) | 7.66 | [1] |

| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | 14.65 ± 1.45 | [2] |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | 13.03 ± 0.33 | [2] |

Note: This table presents data for related compounds to illustrate the general anticancer potential of the anthraquinone scaffold. Further research is required to establish the specific IC50 values for Islandicin against a comprehensive panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of Islandicin (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow for determining the cytotoxicity of Islandicin.

Mechanism of Action: Apoptosis Induction

A common mechanism of anticancer activity for many natural compounds, including anthraquinones, is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events.

Signaling Pathway: The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Potential apoptotic pathways induced by Islandicin.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Procedure:

-

Protein Extraction: Lyse Islandicin-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[4][5]

Antimicrobial Activity

Islandicin has also been investigated for its potential to inhibit the growth of various microorganisms, including bacteria and fungi.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for Islandicin are not widely reported. However, related anthraquinones have demonstrated antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Anthraquinones (for comparative purposes)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Emodin | Staphylococcus aureus | 1.8 - 6.4 | [2] |

| Rhein | Staphylococcus aureus | 1.8 - 6.4 | [2] |

| Aloe-emodin | Staphylococcus aureus | 1.8 - 6.4 | [2] |

Note: This table provides a reference for the potential antimicrobial efficacy of the anthraquinone class of compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[6][7]

Procedure:

-

Prepare Stock Solution: Dissolve Islandicin in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity

Islandicin and other anthraquinones have been shown to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Inhibition of the NF-κB signaling pathway by Islandicin.

MAPK Signaling Pathway: The MAPK family includes several key kinases such as ERK, JNK, and p38. These kinases are activated by a variety of extracellular stimuli and play a crucial role in regulating inflammation, cell proliferation, and apoptosis.

Modulation of the MAPK signaling pathway by Islandicin.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

A common in vitro assay to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO, via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of Islandicin for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) is a promising natural compound with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the existing body of research provides a strong foundation, further in-depth studies are required to fully elucidate its mechanisms of action and to establish a comprehensive profile of its quantitative efficacy. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of Islandicin. The detailed protocols and pathway diagrams provided herein are intended to aid in the design of new experiments and to advance our understanding of this intriguing natural product.

References

- 1. Evaluation of in vitro antioxidant, antimicrobial, genotoxic and anticancer activities of lichen Cetraria islandica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a member of the anthraquinone class of compounds. Anthraquinones are a significant group of natural and synthetic dyes known for their diverse biological activities, including potential applications in drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For anthraquinone derivatives, ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms within the molecule.

¹H NMR Data for a Representative Anthraquinone

The following table summarizes the ¹H NMR spectral data for the parent compound, 9,10-anthracenedione, which serves as a foundational reference. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1, H-4, H-5, H-8 | 8.324 | m | |

| H-2, H-3, H-6, H-7 | 7.810 | m | |

| Data obtained in CDCl₃ at 399.65 MHz.[3] |

¹³C NMR Data for a Representative Anthraquinone

The ¹³C NMR data for 9,10-anthracenedione provides insight into the carbon framework.

| Carbon | Chemical Shift (ppm) |

| C=O | 183.2 |

| C-4a, C-5a, C-9a, C-10a | 134.3 |

| C-1, C-4, C-5, C-8 | 133.5 |

| C-2, C-3, C-6, C-7 | 127.2 |

| Data obtained in CDCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an anthraquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups and the aromatic ring system.

Characteristic IR Absorption Bands for Anthraquinones

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretching (Ketone) | 1676 | Strong |

| C=C Stretching (Aromatic) | 1590 - 1600 | Medium to Strong |

| C-H Bending (Aromatic) | 700 - 900 | Strong |

| Data for 9,10-anthracenedione.[4] |

The position of the C=O stretching frequency can be influenced by the presence and position of substituents such as hydroxyl, methoxyl, and methyl groups.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of anthraquinones typically exhibit multiple absorption bands in the range of 220-400 nm, corresponding to π → π* and n → π* transitions.[1] The position and intensity of these bands are sensitive to the substitution pattern on the anthraquinone core.[1][2]

UV-Vis Absorption Maxima (λmax) for 9,10-Anthracenedione

| Wavelength (λmax) in nm | Molar Absorptivity (ε) | Solvent |

| 251.25 | 56800 | Ethanol |

| 272 | Ethanol | |

| 321 | Ethanol | |

| Data for 9,10-anthracenedione.[6] |

For hydroxylated anthraquinones, intramolecular hydrogen bonding can cause a shift of the absorption bands to longer wavelengths.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for anthraquinone derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the anthraquinone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8] Standard pulse sequences are typically used. For ¹H NMR, 16 to 32 scans are usually sufficient. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[4][8] Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the anthraquinone derivative in a UV-transparent solvent, such as ethanol, methanol, or dichloromethane.[8][9] The concentration should be adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

Data Acquisition: Record the UV-Vis spectrum using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm.[8][10] A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | 9,10-Anthraquinone [photochemcad.com]

- 7. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes [mdpi.com]

- 8. 2.1. General experimental procedures [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Navigating the Solubility Landscape of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a polyhydroxyanthraquinone with potential applications in drug development. A critical parameter for its formulation and biological assessment is its solubility in various solvent systems. This technical guide addresses the solubility of Islandicin, providing a comprehensive overview of its expected solubility characteristics, detailed experimental protocols for its determination, and insights into its potential biological mechanisms. Notably, a comprehensive search of the current scientific literature reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a framework for researchers to determine its solubility and understand its broader context within the anthraquinone class of compounds.

Introduction to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Islandicin is a naturally occurring anthraquinone derivative. Like other members of the anthraquinone family, its core structure is a tricyclic aromatic system. The presence of three hydroxyl groups and a methyl group on the anthraquinone scaffold significantly influences its physicochemical properties, including its solubility and biological activity. Anthraquinones are known for their diverse pharmacological effects, including anticancer properties, which often stem from their ability to interact with cellular macromolecules.[1][2] Understanding the solubility of Islandicin is a foundational step in harnessing its therapeutic potential.

Solubility Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

A thorough review of scientific databases and literature indicates an absence of published quantitative solubility data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in common solvents. However, based on the general principles of solubility and the known characteristics of similar polyhydroxyanthraquinones, a qualitative solubility profile can be inferred.

Expected Solubility Characteristics:

-

Aqueous Solubility: Due to its largely hydrophobic tricyclic core, Islandicin is expected to have very low solubility in water. The presence of three hydroxyl groups can contribute to some hydrogen bonding with water, but this is unlikely to overcome the hydrophobicity of the aromatic system.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be higher in polar protic solvents compared to water. These solvents can engage in hydrogen bonding with the hydroxyl groups of Islandicin while also accommodating its aromatic structure to some extent. Generally, the solubility of anthraquinones in alcohols increases with temperature.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Polar aprotic solvents are likely to be the most effective at dissolving Islandicin. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with poor aqueous solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be very low. The polar hydroxyl groups will hinder its interaction with nonpolar solvent molecules.

Data Presentation:

As no quantitative data is currently available in the literature, the following table is presented as a template for researchers to populate once experimental data has been generated.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |

| Water | 25 | Data not available | ||

| Ethanol | 25 | Data not available | ||

| Methanol | 25 | Data not available | ||

| DMSO | 25 | Data not available | ||

| Acetone | 25 | Data not available |

Experimental Protocols for Solubility Determination

The following section outlines a detailed, representative experimental protocol for determining the solubility of a poorly soluble compound like Islandicin. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility and is described here, followed by a general method for quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

-

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid Islandicin to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Islandicin in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of a compound in a solution.[9][10][11][12]

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time for Islandicin. A gradient elution may be necessary.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The wavelength of maximum absorbance for Islandicin, which can be determined by running a UV-Vis spectrum. For many anthraquinones, this is in the range of 254 nm or near 435 nm.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Islandicin of known concentrations in the mobile phase or a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area of Islandicin in the sample and use the calibration curve to calculate its concentration in the saturated solution.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Caption: Experimental workflow for determining the solubility of Islandicin.

General Signaling Pathway for Cytotoxic Anthraquinones

Many cytotoxic anthraquinones exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades, such as the JNK pathway.[1][13]

Caption: A representative signaling pathway for anthraquinone-induced apoptosis.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways affected by Islandicin are limited, the mechanisms of action for structurally similar cytotoxic anthraquinones have been investigated. These compounds often exert their effects through multiple pathways:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[14] Some anthraquinones are also known to inhibit topoisomerases, enzymes crucial for managing DNA topology.[1][15]

-

Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways.[13]

-

Modulation of Kinase Signaling: Some anthraquinones have been shown to inhibit various protein kinases that are involved in cancer cell proliferation and survival signaling pathways.[1][2] For instance, the JNK pathway can be activated by ROS, leading to apoptosis.[13]

Conclusion

For drug development professionals, understanding the solubility of a lead compound like 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is paramount. Although quantitative solubility data for Islandicin is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. By employing the detailed shake-flask and HPLC protocols, researchers can generate the critical data needed for formulation development. Furthermore, the insights into the potential mechanisms of action, based on the broader class of cytotoxic anthraquinones, offer a starting point for further pharmacological investigation into the therapeutic potential of Islandicin.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide on Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)

A note on the requested compound: Initial searches for "1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione" did not yield a known, documented compound. This guide focuses on the closest structural and well-documented analogue, Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione) , a naturally occurring anthraquinone.

Introduction

Cynodontin is a polyhydroxyanthraquinone, a class of aromatic organic compounds known for their diverse biological activities and vibrant pigmentation. As a fungal secondary metabolite, Cynodontin has been the subject of biochemical studies for nearly a century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Cynodontin, intended for researchers, scientists, and professionals in drug development.

Discovery and History

Cynodontin was first isolated and characterized in 1933 by Harold Raistrick, Robert Robinson, and Alexander Robertus Todd.[1] Their pioneering work on the biochemistry of micro-organisms identified Cynodontin as a metabolic product of the fungi Helminthosporium cynodontis Marignoni and Helminthosporium euchlaenae Zimmermann.[1][2] It was identified as a red pigment produced by these fungal species.[2] Subsequent studies have confirmed its presence in other fungal species, including a pathotype of Drechslera avenae.[2]

Physicochemical and Spectroscopic Data

Cynodontin is a solid at room temperature and possesses the characteristic chromophore of a polyhydroxyanthraquinone.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | PubChem |

| Molecular Weight | 286.24 g/mol | PubChem |

| CAS Number | 476-43-7 | PubChem |

| Appearance | Red Pigment | [2] |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 286.04773803 | PubChem |

| Topological Polar Surface Area | 115 Ų | PubChem |

Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, IR, Mass Spectrometry) for Cynodontin are limited. The structural elucidation was historically achieved through classical chemical methods and synthesis. For modern research purposes, re-isolation and characterization using contemporary spectroscopic techniques would be necessary to provide definitive ¹H-NMR, ¹³C-NMR, IR, and MS data.

Experimental Protocols

Isolation of Cynodontin from Drechslera avenae

The following is a generalized protocol based on methodologies for isolating fungal secondary metabolites.

-

Fungal Culture: Drechslera avenae is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) and incubated at 20-27°C for 20-60 days to allow for the accumulation of the red pigment, Cynodontin.[2]

-

Extraction: The fungal mycelium and culture medium are harvested and extracted with a suitable organic solvent, such as chloroform or ethyl acetate. The mixture is typically sonicated or agitated to ensure efficient extraction of the metabolites.

-

Concentration: The organic extract is filtered to remove cellular debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic purification. This may involve:

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): Further purification can be achieved using preparative TLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Cynodontin is performed using reversed-phase HPLC.

-

-

Characterization: The purified compound's identity is confirmed through spectroscopic analysis (MS, NMR, IR) and comparison with any available literature data.

Biological Activity

Cynodontin has demonstrated notable antifungal properties against several plant pathogenic fungi.

Antifungal Activity

A study on the biological activity of Cynodontin isolated from Drechslera avenae reported its potent inhibitory effects on the growth of various fungi. The effective dose for 50% inhibition (ED₅₀) was determined for several species.

| Fungal Species | ED₅₀ (µg/mL) | Reference |

| Sclerotinia minor | ~1-10 | [2] |

| Sclerotinia sclerotiorum | ~1-10 | [2] |

| Botrytis cinerea | ~1-10 | [2] |

| Verticillium dahliae | >10 | [2] |

The study noted that the antifungal potency of Cynodontin was comparable to that of the commercial fungicides dicloran and carbendazim against the tested sensitive fungi.[2]

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by Cynodontin have not been extensively elucidated in the available literature. However, based on the known mechanisms of other antifungal anthraquinones and the general stress responses in fungi, a hypothetical mechanism can be proposed.

Many antifungal agents exert their effects by disrupting the integrity of the fungal cell wall or cell membrane. This disruption triggers cellular stress responses, often mediated by conserved signaling pathways such as the Cell Wall Integrity (CWI) pathway.

Hypothetical Antifungal Mechanism of Cynodontin

The following diagram illustrates a plausible, though not yet experimentally confirmed, mechanism of action for Cynodontin, focusing on the induction of the Cell Wall Integrity (CWI) pathway, a common response to cell wall stress in fungi.

Caption: Hypothetical mechanism of Cynodontin via the Cell Wall Integrity pathway.

Biosynthesis

Cynodontin, like other fungal anthraquinones, is biosynthesized through the polyketide pathway. This pathway involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the core anthraquinone structure. The specific genes and enzymes in the biosynthetic gene cluster responsible for Cynodontin production have not yet been fully characterized.

Conclusion

Cynodontin is a historically significant fungal metabolite with demonstrated antifungal properties. While its discovery dates back to the early 20th century, there remains a significant opportunity for modern research to fully characterize its spectroscopic properties, elucidate its precise mechanism of action and biosynthetic pathway, and explore its potential for applications in agriculture and medicine. This guide provides a foundational summary of the current knowledge on Cynodontin, highlighting areas for future investigation.

References

- 1. Studies in the biochemistry of micro-organisms: Cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of Helminthosporium cynodontis Marignoni and Helminthosporium euchlaenae Zimmermann - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: Synthesis of cynodontin (1:4:5:8-tetrahydroxy-2-methylanthraquinone), a metabolic product of species of Helminthosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Therapeutic Landscape of Anthraquinone Derivatives: A Technical Guide

An in-depth exploration of the pharmacological potential of anthraquinone derivatives, detailing their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their therapeutic effects.

Anthraquinone derivatives, a class of aromatic organic compounds based on the anthracene core, have long been recognized for their diverse and potent biological activities. From established clinical applications to promising preclinical investigations, these molecules represent a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the therapeutic applications of anthraquinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding of this versatile chemical scaffold.

Therapeutic Applications and Efficacy

Anthraquinone derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily driven by their ability to modulate key cellular processes. The following sections and tables summarize the quantitative efficacy of various derivatives in anticancer, antimicrobial, and anti-inflammatory contexts.

Anticancer Activity

The anticancer properties of anthraquinone derivatives are the most extensively studied, with several compounds, such as doxorubicin and mitoxantrone, being mainstays in chemotherapy regimens.[1] Their mechanisms of action are multifaceted and include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways that govern cell proliferation and survival.[1][2] The in vitro cytotoxicity of a selection of anthraquinone derivatives against various cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Anthraquinone Derivatives (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [3] |

| 1,3-dihydroxyanthraquinone derivative | HeLa (Cervical) | 6 | [3] |

| Damnacanthal | A549 (Lung) | 13.07 | [4] |

| Emodin | PC3 (Prostate) | 30 | [3] |

| Nordamnacanthal | A549 (Lung) | 16.3 | [1] |

| Hydroxyanthraquinone Derivative | MCF-7 (Breast) | Varies | [5] |

| Various Synthetic Derivatives | PC3, HT-29, HeLa, HepG2 | 4.65 - >100 | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Anthraquinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.[6] Table 2 summarizes the minimum inhibitory concentrations (MIC) for several anthraquinone derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Anthraquinone Derivatives (MIC values in µg/mL)

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Damnacanthal | Mycobacterium tuberculosis | 13.07 | [4] |

| Emodin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |

| Synthetic Polyacetylene C53 | Mycobacterium tuberculosis | 17.88 | [4] |

| Synthetic Chromene C10 | Mycobacterium tuberculosis | 25-71 | [4] |

| 2-hydroxyanthraquinone | Vibrio carchariae | 0.01 | [7] |

| 2-hydroxyanthraquinone | Pseudoalteromonas elyakovii | 0.001 | [7] |

| Various Anthraquinones | Bacillus subtilis, Escherichia coli, Vibrio parahaemolyticus | 62.5 - 250 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and neurodegenerative disorders. Anthraquinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. For instance, certain derivatives have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The quantitative anti-inflammatory activity of select derivatives is presented in Table 3.

Table 3: Anti-inflammatory Activity of Anthraquinone Derivatives

| Compound | Assay | IC50 (µM) or Effect | Reference(s) |

| 9-acyloxy 1,5-dichloroanthracene derivative (1g) | Superoxide anion production in neutrophils | 6.3 | [9] |

| 9-acyloxy 1,5-dichloroanthracene derivative (1f) | Superoxide anion production in neutrophils | 13.8 | [9] |

| 9-acyloxy 1,5-dichloroanthracene derivative (1h) | Superoxide anion production in neutrophils | 33.2 | [9] |

| 9-acyloxy 1,5-dichloroanthracene derivative (1m) | Superoxide anion production in neutrophils | 33.9 | [9] |

| Chrysophanol | Various anti-inflammatory markers | Qualitative data | [10] |

Key Signaling Pathways Modulated by Anthraquinone Derivatives

The therapeutic effects of anthraquinone derivatives are often mediated by their interaction with complex intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. This section provides a visual representation of key signaling cascades implicated in the action of these compounds.

References

- 1. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracenes derivatives in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and its Analogs

Disclaimer: Direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is limited in publicly accessible scientific literature. This guide provides a comprehensive review of structurally similar and well-researched anthraquinones, namely Emodin, Aloe-emodin, and Chrysophanol. The biological activities, mechanisms of action, and experimental protocols detailed herein are primarily based on these analogs and are intended to provide a strong inferential basis for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Anthraquinones

Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton with a central quinone ring. They are widely distributed in nature, found in various plants, fungi, lichens, and insects.[1] Many anthraquinone derivatives have demonstrated significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them a subject of great interest in drug discovery and development.[2][3] The biological effects of anthraquinones are often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate various cellular signaling pathways.[4][5]

This guide focuses on trihydroxy-methyl-anthracenedione derivatives, providing a detailed overview of their biological properties and the methodologies used to evaluate them.

Physicochemical Properties

While specific experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is scarce, the basic physicochemical properties can be predicted based on its structure. The properties of its close analogs are well-documented.

| Property | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) | Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) | Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) |

| Molecular Formula | C15H10O5 | C15H10O5 | C15H10O5 | C15H10O4 |

| Molecular Weight | 270.24 g/mol | 270.24 g/mol | 270.24 g/mol | 254.24 g/mol |

| Appearance | - | Orange crystals | Orange-yellow needles | Orange-yellow crystals |

| Solubility | - | Soluble in ethanol, ether, and alkaline solutions; sparingly soluble in water. | Soluble in hot ethanol, ether, benzene; slightly soluble in water. | Soluble in ethanol, acetone, and chloroform; insoluble in water. |

| LogP | - | 3.5 | 3.0 | 3.3 |

Biological Activities of Analogous Anthraquinones

The primary biological activities reported for trihydroxy-methyl-anthracenedione analogs are cytotoxicity against cancer cell lines and antimicrobial effects.

Cytotoxicity and Anticancer Activity

Emodin, aloe-emodin, and chrysophanol have been extensively studied for their anticancer properties across a wide range of cancer cell lines.[1][6][7]

| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference(s) |

| Emodin | Breast (MCF-7, Bcap-37, ZR-75-30) | MTT Assay | ~40 µM (apoptosis) | [5] |

| Colon (HCT116, LOVO) | MTT Assay | 20-40 µM (apoptosis via ROS) | [2] | |

| Liver (HepG2) | - | Inhibition of VEGFA expression | [5] | |

| Chronic Myeloid Leukemia (K562) | - | 60% growth decrease at 100 µmol/L | [5] | |

| Aloe-emodin | Breast (MCF-7) | MTT Assay | IC50: 16.56 µg/mL | [7] |

| Glioblastoma (U373) | MTT Assay | IC50: 18.59 µg/mL | [7] | |

| Colon (HT-29) | MTT Assay | IC50: 5.38 µg/mL | [7] | |

| Lung (H460) | - | Apoptosis at 40 µM | [8] | |

| Neuroectodermal Tumors | In vivo (mice) | Inhibition of tumor growth | [9] | |

| Chrysophanol | Colon (SNU-C5) | CCK-8 Assay | Dose-dependent decrease in viability | [4] |

| Breast (MCF-7, MDA-MB-231) | MTT Assay | Dose-dependent proliferation inhibition | [10] | |

| Choriocarcinoma | - | Apoptosis induction | [10] |

Antimicrobial Activity

Anthraquinones have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1]

| Compound | Microorganism | Assay | MIC / Zone of Inhibition | Reference(s) |

| Emodin | Staphylococcus aureus (MRSA) | Broth Microdilution | MIC: 4 µg/mL | [1] |

| Streptococcus mutans | - | Inhibition at 0.5–2.0 mg/mL | [1] | |

| Helicobacter pylori | - | Inhibitory activity | [1] | |

| Aloe-emodin | Trichomonas vaginalis | Cell-based assay | High inhibitory activity | [11] |

| Candida albicans | - | Antifungal activity | [11] | |

| Chrysophanol | General antibacterial and antifungal | - | Reported activity | [1] |

Mechanisms of Action & Signaling Pathways

The anticancer effects of these anthraquinones are mediated through the modulation of multiple signaling pathways, often leading to cell cycle arrest and apoptosis.

Aloe-emodin Induced Apoptosis in Lung Cancer Cells

Aloe-emodin has been shown to induce apoptosis in human H460 lung non-small cell carcinoma cells through a complex signaling cascade involving protein kinases and caspases.[8]

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update of Anthraquinone Derivatives Emodin, Diacerein, and Catenarin in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]